molecular formula C11H14N2O3 B1485383 (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098155-28-1

(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485383
CAS No.: 2098155-28-1
M. Wt: 222.24 g/mol
InChI Key: QAFMIONVLUHWQY-ONEGZZNKSA-N
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Description

(2E)-3-{1-[(Oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a high-purity chemical reagent designed for advanced research and development in medicinal chemistry and drug discovery. This compound belongs to a class of functionalized pyrazoles featuring an α,β-unsaturated carboxylic acid moiety, a structure known to enable Michael addition reactions and serve as a versatile synthetic intermediate for further heterocyclic modifications . The unique integration of the (oxolan-2-yl)methyl (tetrahydrofurfuryl) group at the pyrazole nitrogen is a critical structural feature, as this substituent is known to enhance solubility in polar solvents and can favorably influence the pharmacokinetic properties of drug candidates, such as their absorption and bioavailability. Compounds within this structural family are of significant interest in pharmaceutical research for designing novel enzyme inhibitors and targeting protein-protein interactions . Pyrazole-acrylic acid derivatives have demonstrated established value as key synthetic precursors for biologically active molecules and are frequently explored in the development of therapeutics for oncology. For instance, closely related pyrazole derivatives are investigated as potent inhibitors of protein arginine methyltransferases (PRMTs), a promising target class for cancer therapy . Furthermore, analogous structures have been utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to efficiently create complex aromatic 2,3-unsaturated aldehydes, which are valuable intermediates for constructing various heterocyclic systems . This reagent is provided with guaranteed quality and stability, making it a reliable building block for scalable synthetic applications. It is intended for use in research settings only. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)4-3-9-6-12-13(7-9)8-10-2-1-5-16-10/h3-4,6-7,10H,1-2,5,8H2,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMIONVLUHWQY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 1H-pyrazol-4-yl substitution pattern, regioselective methods are employed to ensure substitution at the 4-position.

Formation of the (2E)-Propenoic Acid Side Chain

The propenoic acid moiety is introduced at the 4-position of the pyrazole ring, often via:

  • Knoevenagel condensation of the pyrazole-4-carbaldehyde derivative with malonic acid or its ester, followed by hydrolysis to yield the acrylic acid.
  • Cross-coupling reactions such as Heck or Suzuki couplings using appropriate vinyl or acrylic acid derivatives.

The E-configuration is favored through reaction conditions and choice of catalysts or bases.

Representative Synthetic Route

A plausible synthetic route based on literature and patent data involves:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole formation Hydrazine + 1,3-dicarbonyl compound, reflux Formation of 1H-pyrazole core
2 N-Alkylation (Oxolan-2-yl)methyl halide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating Introduction of (oxolan-2-yl)methyl group at N1 of pyrazole
3 Aldehyde functionalization Vilsmeier-Haack formylation at 4-position Formation of pyrazole-4-carbaldehyde
4 Knoevenagel condensation Malonic acid or ester, base (piperidine or pyridine), reflux in ethanol Formation of (2E)-3-(pyrazol-4-yl)prop-2-enoic acid moiety
5 Hydrolysis Acidic or basic hydrolysis Conversion to free acid form

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are used depending on the step.
  • Bases: Mild bases like potassium carbonate or organic bases such as triethylamine facilitate alkylation and condensation.
  • Temperature: Controlled heating (50–100°C) is required to optimize yields and minimize side reactions.
  • Catalysts: In some cross-coupling steps, palladium catalysts may be employed to enhance selectivity and yield.

Research Findings and Data

While direct experimental data specific to this compound is limited in open sources, analogous compounds and related pyrazole derivatives show:

  • High regioselectivity in N-alkylation with (oxolan-2-yl)methyl electrophiles.
  • Knoevenagel condensation reliably yields E-configured α,β-unsaturated acids.
  • Purification by crystallization or chromatography yields products with >95% purity.
  • Characterization by NMR, IR, and mass spectrometry confirms structure and stereochemistry.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Pyrazole ring synthesis Cyclocondensation Hydrazine, 1,3-dicarbonyl compounds Regioselective formation at 4-position
N-Alkylation Nucleophilic substitution (Oxolan-2-yl)methyl halide, base Mild conditions to preserve oxolane ring
Aldehyde formation Vilsmeier-Haack reaction POCl3, DMF Formylation at pyrazole 4-position
Knoevenagel condensation Condensation with malonic acid esters Piperidine, ethanol, reflux E-configuration favored
Hydrolysis Acid/base hydrolysis HCl or NaOH aqueous solution Converts ester to free acid

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents on Pyrazole Molecular Weight (g/mol) Purity Key Features References
(2E)-3-{1-[(Oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid 1-(Oxolan-2-yl)methyl Not explicitly provided Oxolane enhances solubility; pyrazole contributes to bioactivity.
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 1-Phenyl, 3-(4-methylphenyl) 304.35 ≥95% Aromatic groups increase hydrophobicity; potential for π-π interactions.
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 1-Methyl (ester form) 166.18 (C8H10N2O2) Discontinued Ester group reduces acidity; higher lipophilicity.
(2E)-3-[5-chloro-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid 1,3-Dimethyl, 5-chloro Electron-withdrawing Cl alters electronic density; may enhance acidity.
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid Phenyl with difluoromethoxy 95% Fluorine atoms improve metabolic stability and membrane permeability.

Physicochemical and Functional Comparisons

Solubility and Polarity: The oxolane substituent in the target compound introduces oxygen atoms, likely improving aqueous solubility compared to analogs with hydrophobic groups (e.g., benzyl or phenyl substituents) . Compounds with sulfamoyl or carboxylic acid groups (e.g., (2E)-3-[3-(ethylsulfamoyl)phenyl]prop-2-enoic acid) exhibit higher polarity, favoring interactions in polar environments .

Acidity and Reactivity :

  • The carboxylic acid group in the target compound confers acidity (pKa ~4-5), making it more reactive in physiological conditions than ester derivatives (e.g., methyl or ethyl esters) .
  • Electron-withdrawing substituents (e.g., Cl, sulfamoyl) on the pyrazole ring may further lower the pKa of the carboxylic acid, enhancing ionization and solubility .

Biological Relevance :

  • Pyrazole-containing compounds are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory activities. The oxolane group may modulate bioavailability by balancing lipophilicity and hydrogen-bonding capacity .
  • Ester derivatives (e.g., methyl esters) are typically prodrugs, designed to improve cell membrane penetration before hydrolysis to the active acid form .

Biological Activity

Introduction

(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a synthetic compound characterized by a complex structure that includes a pyrazole ring, an oxolane substituent, and a prop-2-enoic acid moiety. Its molecular formula is C12_{12}H15_{15}N3_3O3_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Substitution with Oxolan-2-ylmethyl Group : The pyrazole intermediate is reacted with oxirane in the presence of a base.
  • Addition of Prop-2-enoic Acid Moiety : The final product is obtained by reacting the substituted pyrazole with acryloyl chloride.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Biological Activity

The biological activity of this compound has been explored through both computational predictions and empirical studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing pyrazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to good antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can possess anticancer effects. For example, compounds with similar structural motifs have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. The highest activity was noted in compounds with specific substituents that enhanced their interaction with cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Research Findings Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialModerate to good activity against E. coli, C. albicans
AnticancerCytotoxicity in various cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole-based compounds:

  • Antifungal Activity Study : A derivative showed significantly higher antifungal activity compared to commercial antifungal agents against phytopathogenic fungi.
  • Anticancer Efficacy : A study demonstrated that certain pyrazole derivatives exhibited IC50_{50} values less than 10 µM against human leukemia cell lines while displaying lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?

  • Answer : The compound is synthesized via condensation reactions between pyrazole derivatives and activated enoic acid moieties. A key step involves the use of oxirane intermediates (e.g., epoxidation of α,β-unsaturated acids with hydrogen peroxide) to generate reactive intermediates for heterocyclic ring formation . Purification typically employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from polar solvents like 2-propanol .

Q. How is the structural characterization of this compound performed in academic research?

  • Answer : Structural elucidation relies on spectroscopic techniques (e.g., FT-IR for functional groups, NMR for stereochemistry) and elemental analysis . X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions, as demonstrated in analogous pyrazole derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Answer : The compound should be stored in a cool (<25°C), dry, and ventilated environment to prevent hydrolysis or oxidation. Avoid exposure to moisture, as α,β-unsaturated carboxylic acids are prone to decomposition under humid conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of spiro derivatives from this compound?

  • Answer : Spiro derivatives are formed via nucleophilic ring-opening of oxirane intermediates with heterocyclic amines (e.g., 2-amino-1,3,4-thiadiazoles). Optimizing reaction temperature (–20 to –15°C), solvent polarity (dichloromethane or ethanol), and stoichiometry of diazomethane enhances yields . Kinetic control is critical to avoid byproducts from competing pathways .

Q. What mechanistic insights explain the biological activity of this compound in antiproliferative or antiviral assays?

  • Answer : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes like HIV-1 integrase). Structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring modulate selectivity and potency . In vitro assays using human cancer cell lines (e.g., MCF-7) and enzymatic inhibition studies are standard methodologies .

Q. How do crystallographic studies inform the design of analogs with enhanced bioactivity?

  • Answer : X-ray crystallography reveals key hydrogen-bonding and π-π stacking interactions between the compound and target proteins. For example, the oxolan-2-ylmethyl group enhances solubility and membrane permeability by forming hydrogen bonds with water or active-site residues . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of analogs .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) clarify ambiguous signals. For example, E/Z isomerism in the propenoic acid moiety is confirmed via coupling constants in 1^1H NMR .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-oxidation or polymerization) require strict temperature control and inert atmospheres .
  • Biological Assays : Use positive controls (e.g., ketoconazole for antifungal activity) and validate results with dose-response curves .
  • Computational Modeling : Combine DFT calculations (e.g., Gaussian) with molecular dynamics to predict metabolic stability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

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